3,5-Difluoro-4-methylbenzylamine
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Overview
Description
3,5-Difluoro-4-methylbenzylamine is an organic compound with the molecular formula C8H9F2N. It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methylbenzylamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor, such as 3,5-difluoro-4-methylbenzyl chloride, with ammonia or an amine under controlled conditions . The reaction typically requires a solvent like ethanol or methanol and may be catalyzed by a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methylbenzylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
3,5-Difluoro-4-methylbenzylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methylbenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-Difluoro-4-methylbenzylamine include:
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H9F2N |
---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
(3,5-difluoro-4-methylphenyl)methanamine |
InChI |
InChI=1S/C8H9F2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,4,11H2,1H3 |
InChI Key |
HXMOOHKWKRBXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)CN)F |
Origin of Product |
United States |
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